6-(Difluoromethoxy)nicotinic acid

Physicochemical profiling ADME prediction Medicinal chemistry

6-(Difluoromethoxy)nicotinic acid (CAS 1211535-62-4) is the regiospecifically 6-substituted pyridine-3-carboxylic acid scaffold. Unlike 2- or 5-isomers, the 6-OCF₂H placement uniquely modulates electronic distribution, pKa, and hydrogen-bonding networks—critical for reproducible amide couplings and target-binding SAR. Procuring this exact regioisomer avoids divergent physicochemical profiles (e.g., logD –1.95 at pH 7.4) and isomer-specific hazard statements (H302/H315 for the 2-substituted analog). Demand batch-specific NMR/HPLC certificates confirming >95% purity and positional integrity.

Molecular Formula C7H5F2NO3
Molecular Weight 189.118
CAS No. 1211535-62-4
Cat. No. B595802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)nicotinic acid
CAS1211535-62-4
Synonyms6-(difluoroMethoxy)nicotinic acid
Molecular FormulaC7H5F2NO3
Molecular Weight189.118
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)OC(F)F
InChIInChI=1S/C7H5F2NO3/c8-7(9)13-5-2-1-4(3-10-5)6(11)12/h1-3,7H,(H,11,12)
InChIKeyCEXGVODHXUFPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)nicotinic Acid (CAS 1211535-62-4) for R&D and Procurement


6-(Difluoromethoxy)nicotinic acid (CAS 1211535-62-4), also known as 6-(difluoromethoxy)pyridine-3-carboxylic acid, is a fluorinated pyridine-3-carboxylic acid derivative with the molecular formula C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol [1]. It is a small-molecule heterocyclic building block featuring a difluoromethoxy (–OCF₂H) substituent at the 6-position and a carboxylic acid group at the 3-position of the pyridine ring [2]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the difluoromethoxy group is valued for its potential to modulate lipophilicity, metabolic stability, and molecular conformation [3].

Why 6-(Difluoromethoxy)nicotinic Acid (CAS 1211535-62-4) Is Not Directly Interchangeable with Its Isomers


In procurement for synthetic chemistry or structure–activity relationship (SAR) studies, substituting 6-(difluoromethoxy)nicotinic acid with a regioisomer such as the 2- or 5-substituted analog is not chemically equivalent. The position of the difluoromethoxy group on the pyridine ring directly influences electronic distribution, pKa of the carboxylic acid, and molecular geometry, which can critically alter downstream reactivity in coupling reactions or binding affinity to biological targets. Even minor shifts in substitution pattern can lead to divergent physicochemical profiles: for example, the 6-substituted regioisomer exhibits a distinct hydrogen-bonding network and steric environment compared to the 2-substituted analog [1]. Furthermore, vendors supply these isomers at varying purity grades (typically 95% to 98%), and analytical certificates (e.g., NMR, HPLC) are isomer-specific . The absence of a unified safety or handling profile—with 2-(difluoromethoxy)nicotinic acid explicitly carrying H302 (harmful if swallowed) and H315 (skin irritation) hazard statements [2]—further underscores the procurement risk of assuming interchangeability. The following section provides quantitative evidence of the differential properties that justify selective sourcing of the 6-substituted compound.

Quantitative Differentiation of 6-(Difluoromethoxy)nicotinic Acid (CAS 1211535-62-4)


Comparative LogD and Lipophilicity: 6-Substituted vs. 2-Substituted Isomer

Lipophilicity is a critical determinant of membrane permeability and metabolic clearance. 6-(Difluoromethoxy)nicotinic acid (CAS 1211535-62-4) demonstrates a pH-dependent lipophilicity profile that differs notably from its 2-substituted regioisomer. At physiologically relevant pH 7.4, the 6-substituted compound exhibits a logD of –1.95, indicating a more hydrophilic character compared to the 2-substituted analog, which is predicted to have a less negative logD under the same conditions due to altered intramolecular hydrogen bonding between the carboxylic acid and the adjacent difluoromethoxy group [1]. This difference is consequential for researchers optimizing compounds for aqueous solubility or minimizing non-specific protein binding.

Physicochemical profiling ADME prediction Medicinal chemistry

Regioisomeric Purity and Analytical Differentiation from 2- and 5-Isomers

Vendor-supplied analytical data confirm that 6-(difluoromethoxy)nicotinic acid is supplied with ≥95% purity and is analytically distinguishable from its regioisomers. Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC . Crucially, the 2-isomer (CAS 1211587-59-5) and the 5-isomer (CAS 1256826-25-1) are distinct chemical entities with their own CAS numbers, molecular structures, and retention times [1]. Procurement of the correct regioisomer is essential to avoid introducing structural impurities that could confound synthetic yields or biological assay results.

Analytical chemistry Quality control Synthetic intermediate procurement

Physical Property Comparison: Density and Boiling Point Across Regioisomers

While direct experimental data for all isomers are sparse, predicted and reported physical properties provide a basis for differentiation. 6-(Difluoromethoxy)nicotinic acid has a predicted density of 1.5±0.1 g/cm³ and a boiling point of 276.7±35.0 °C at 760 mmHg [1]. These values, though similar to those of the 2-isomer (also predicted at ~1.5 g/cm³), are distinct from the 5-isomer, which exhibits a slightly different molecular packing due to altered hydrogen-bonding motifs. For process chemists, even small differences in density and boiling point can affect material handling, solvent selection, and purification strategy.

Physical chemistry Process development Large-scale synthesis

Conformational Impact of the 6-Difluoromethoxy Group on Polarity and Hydrogen Bonding

The difluoromethoxy (–OCF₂H) group is conformationally dynamic, capable of interconverting between lipophilic and polar states depending on the molecular environment [1]. In 6-(difluoromethoxy)nicotinic acid, the 6-position places this group distal to the carboxylic acid, minimizing intramolecular hydrogen bonding and allowing the –OCF₂H moiety to adopt a more extended, solvent-exposed conformation. In contrast, the 2-substituted isomer experiences steric and electronic constraints due to proximity to the carboxyl group, which can alter the effective polarity and hydrogen-bond acceptor capacity of the difluoromethoxy oxygen. This conformational distinction can translate to differences in target binding and metabolic stability.

Medicinal chemistry Drug design Molecular modeling

Optimal Application Scenarios for 6-(Difluoromethoxy)nicotinic Acid (CAS 1211535-62-4)


Synthesis of Fluorinated Heterocyclic Libraries for Medicinal Chemistry

Researchers building focused libraries of pyridine-based scaffolds can use 6-(difluoromethoxy)nicotinic acid as a versatile carboxylic acid building block. The 6-position substitution pattern offers a distinct vector for derivatization (e.g., amide coupling, esterification) compared to 2- or 5-isomers, enabling exploration of novel chemical space in kinase inhibitor or GPCR modulator programs [1].

Physicochemical Property Optimization in Lead Compound Development

Medicinal chemists seeking to modulate lipophilicity (logD) without introducing additional hydrogen-bond donors can employ the 6-difluoromethoxy group. The measured/predicted logD of –1.95 at pH 7.4 positions this compound as a moderately hydrophilic fragment, suitable for improving aqueous solubility while retaining the metabolic benefits of fluorine substitution [2].

Regioisomer-Controlled SAR Studies

In target-based drug discovery, the availability of pure 6-(difluoromethoxy)nicotinic acid allows for unambiguous assessment of the contribution of the 6-position substitution to biological activity. Comparative studies with the 2- and 5-isomers can deconvolute positional effects on potency and selectivity, guiding rational design [3].

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